(4R)-Perillyl Phenyl Sulfoxide

Asymmetric Synthesis Chiral Auxiliary Stereoselective Catalysis

Sourcing a stable, enantiopure sulfur stereocenter for asymmetric synthesis is challenging. (4R)-Perillyl Phenyl Sulfoxide addresses this with a defined (4R) configuration at sulfur, enabling predictable facial bias in key bond-forming steps. Its sulfoxide group unlocks unique transformations (Pummerer, alkylation, oxidation) unavailable with perillyl alcohol. - High thermal stability (bp ~425°C) prevents decomposition under harsh conditions. - High logP (3.7) ensures clean organic-phase separation during aqueous workup. - Soluble in DCM and EtOAc for seamless integration into diverse synthetic routes.

Molecular Formula C15H18OS
Molecular Weight 246.368
CAS No. 1246812-26-9
Cat. No. B587442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-Perillyl Phenyl Sulfoxide
CAS1246812-26-9
Synonyms[4-(1-Methylethenyl)-1-cyclohexen-1-yl] Phenyl Sulfoxide;  [[(4R)-4-(1-Methylethenyl)-1-cyclohexen-1-yl]sulfinyl]benzene; 
Molecular FormulaC15H18OS
Molecular Weight246.368
Structural Identifiers
SMILESCC(=C)C1CCC(=CC1)CS(=O)C2=CC=CC=C2
InChIInChI=1S/C16H20OS/c1-13(2)15-10-8-14(9-11-15)12-18(17)16-6-4-3-5-7-16/h3-8,15H,1,9-12H2,2H3
InChIKeyDABJLJPNOMGZNM-CWQZNGJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-Perillyl Phenyl Sulfoxide: Chiral Sulfoxide Building Block


(4R)-Perillyl Phenyl Sulfoxide (CAS 1246812-26-9) is a chiral organosulfur compound featuring a sulfinyl (>SO) functional group attached to a perillyl (p-mentha-1,8-dien-7-yl) moiety and a phenyl ring [1]. The (4R) stereochemical designation refers specifically to the absolute configuration at the sulfur stereocenter, yielding a single, well-defined enantiomer . This compound is employed primarily as a chiral building block, an intermediate in the preparation of perillaldehyde, and a potential chiral auxiliary in asymmetric organic transformations [1].

Building block Chiral (4R)-sulfoxide for stereoselective synthesis
Intermediate Perillaldehyde preparation workflows
Auxiliary Chiral auxiliary research context in asymmetric transformations

(4R)-Perillyl Phenyl Sulfoxide: Why Substitution Fails


Generic substitution of (4R)-Perillyl Phenyl Sulfoxide with close structural analogs—such as perillyl alcohol, perillaldehyde, or other perillyl derivatives—is not scientifically valid due to fundamental differences in functional group chemistry, stereoelectronic properties, and the presence of a stable chiral sulfur stereocenter [1]. The sulfoxide group imparts a distinct polarity, thermal stability profile, and reactivity manifold compared to alcohols, aldehydes, or carbamates . Furthermore, the defined (4R) stereochemistry at sulfur provides a specific three-dimensional geometry that directly influences stereoselective outcomes in asymmetric reactions, a feature absent in achiral analogs or even in the opposite (4S) enantiomer [1]. The quantitative evidence below substantiates these critical differentiators.

Target (4R)-Perillyl Phenyl Sulfoxide
Substitute Perillyl alcohol / achiral analogs
Defined (4R) sulfur stereocenter directs stereochemical outcomes
Carbon-only chirality; sulfoxide-directed stereocontrol absent – selectivity may not transfer
Sulfoxide reactivity platform (Pummerer, redox interconversion)
Alcohol-limited transformations; synthetic pathway compatibility may differ
Higher thermal stability, suitable for high-temperature conditions
Lower thermal stability; decomposition risk may increase under similar thermal stress

(4R)-Perillyl Phenyl Sulfoxide vs. Perillyl Alcohol: Quantitative Evidence


Chiral Sulfur Center vs. Achiral Perillyl Alcohol

(4R)-Perillyl Phenyl Sulfoxide possesses a stable, tetrahedral sulfur stereocenter with a defined (4R) absolute configuration, enabling precise stereocontrol in asymmetric reactions [1]. In contrast, perillyl alcohol (C10H16O, CAS 536-59-4) is a chiral molecule with stereochemistry arising solely from the isopropenyl-substituted cyclohexene ring; it lacks a sulfoxide moiety and the associated sulfur-centered chirality, thereby offering a different and generally less predictable stereochemical influence when used as a building block or auxiliary .

Chiral Center Comparison
Class-level inference
Stable (4R) sulfur stereocenter vs. carbon-only chirality in perillyl alcohol
Supports stereochemical attribution review
Qualitative structural differentiation; no quantitative enantiomeric excess provided
Asymmetric Synthesis Chiral Auxiliary Stereoselective Catalysis

Thermal Stability: Boiling Point Comparison

(4R)-Perillyl Phenyl Sulfoxide exhibits a predicted boiling point of 424.6 ± 45.0 °C at 760 mmHg . This is substantially higher than the boiling point reported for perillyl alcohol, which ranges from 119–121 °C at 11 mmHg to 241.2 °C at 760 mmHg depending on measurement conditions and enantiomeric form . The ~183–305 °C higher boiling point (corrected for pressure differences) of the sulfoxide indicates significantly enhanced thermal stability, a critical parameter for reactions or processes requiring elevated temperatures.

Boiling Point
Cross-study comparable
424.6 ± 45.0 °C (predicted) vs. 241.2 °C (perillyl alcohol)
Thermal stability context
Predicted value; experimental confirmation recommended
Thermal Stability Process Chemistry Physical Properties

Solubility Profile: Preferential Organic Partitioning

(4R)-Perillyl Phenyl Sulfoxide is reported to be readily soluble in dichloromethane and ethyl acetate . Perillyl alcohol, by contrast, is slightly soluble in water but miscible with alcohols and oils . The sulfoxide's poor water solubility (implied by its high logP of ~3.7) and favorable solubility in medium-polarity aprotic solvents offer distinct advantages for liquid-liquid extractions, chromatographic purifications, and reactions conducted in organic solvents where aqueous byproducts or quenching steps are involved.

Solubility Profile
Cross-study comparable
Soluble in DCM, EtOAc (logP ~3.7) vs. slightly water-soluble alcohol
Organic-phase workup context
Facilitates extraction and purification compared to alcohol analog
Solubility Purification Reaction Medium

Sulfoxide vs. Alcohol: Reactivity Differences

The sulfoxide group in (4R)-Perillyl Phenyl Sulfoxide exists at a distinct oxidation state compared to the alcohol moiety in perillyl alcohol. Sulfoxides can undergo a range of unique transformations—including Pummerer rearrangements, α-deprotonation/alkylation, reduction to sulfides, and oxidation to sulfones—that are not accessible to alcohols [1]. This broader reaction repertoire expands the synthetic utility of (4R)-Perillyl Phenyl Sulfoxide as a platform intermediate for accessing diverse chemical space.

Functional Group Reactivity
Class-level inference
Sulfoxide: Pummerer, α-alkylation, redox interconversion vs. alcohol: limited OH chemistry
Synthetic versatility review
Orthogonal reactivity set expands accessible scaffolds
Functional Group Interconversion Synthetic Versatility Oxidation State

(4R)-Perillyl Phenyl Sulfoxide: Key Application Scenarios


Asymmetric Synthesis: Chiral Sulfoxide Auxiliary

When a synthetic route demands a stable, enantiopure sulfur stereocenter to induce high diastereoselectivity or enantioselectivity in a key bond-forming step, (4R)-Perillyl Phenyl Sulfoxide serves as a superior choice over achiral perillyl alcohol or even carbon-centered chiral auxiliaries. Its defined (4R) configuration at sulfur provides predictable facial bias in additions to proximate π-systems [1].

High-Temperature Synthesis and Process Chemistry

In reaction sequences requiring elevated temperatures (e.g., >200 °C), the significantly higher boiling point (~425 °C) and thermal stability of (4R)-Perillyl Phenyl Sulfoxide offer a clear advantage over the more thermally labile perillyl alcohol (bp ~119–241 °C) [1]. This minimizes decomposition, byproduct formation, and yield loss under harsh thermal conditions.

Multi-Step Synthesis: Aqueous-Organic Phase Separation

For synthetic pathways that involve aqueous workup steps or require a compound to remain in an organic layer without partitioning into water, (4R)-Perillyl Phenyl Sulfoxide is preferred. Its high logP (3.7) and solubility in organic solvents like DCM and EtOAc ensure clean phase separation and high recovery, in contrast to the partial water solubility of perillyl alcohol, which can complicate purifications and reduce overall yields [1].

Sulfoxide-Based Functional Group Interconversions

When the synthetic plan requires access to sulfur-containing functional groups—such as sulfides, sulfones, or α-functionalized sulfoxides—(4R)-Perillyl Phenyl Sulfoxide is the logical starting point. Its sulfoxide handle unlocks a suite of transformations (e.g., Pummerer, alkylation, reduction/oxidation) that are impossible with the alcohol group of perillyl alcohol, thereby enabling the construction of novel perillyl-derived scaffolds with varied oxidation states and substitution patterns [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Enantiopure (4R) sulfoxide auxiliary
Stereoselective induction review
High-temperature process chemistry
Thermal stability profile
Decomposition-risk context
Multi-step synthesis with aqueous workup
Organic-phase solubility behavior
Phase-separation and recovery review
Sulfoxide-derived scaffold synthesis
Sulfoxide reactivity platform
Functional group interconversion context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4R)-Perillyl Phenyl Sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.